molecular formula C22H29N3O2 B5177452 N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide

N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide

Cat. No.: B5177452
M. Wt: 367.5 g/mol
InChI Key: VQDGAIIGRSOEDP-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a pyridine ring, an indole derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, indole derivatives, and acetamide precursors. Common synthetic routes may involve:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Functionalization of the indole ring: Introduction of the propyl and trimethyl groups.

    Coupling with pyridine: Using coupling reagents such as EDCI or DCC to form the amide bond.

    Final acetamide formation: Acetylation of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the indole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Biochemical Studies: Investigating its interactions with biological macromolecules.

Medicine

    Therapeutics: Exploring its efficacy in treating diseases or conditions.

    Diagnostics: Use in imaging or as a biomarker.

Industry

    Material Science: Incorporation into polymers or other materials for enhanced properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propylindol-3-yl)acetamide: Lacks the 5,7-dihydro modification.

    N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)propionamide: Has a propionamide group instead of acetamide.

Uniqueness

N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-(2,6,6-trimethyl-4-oxo-1-propyl-5,7-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-5-10-25-15(2)17(21-18(25)12-22(3,4)13-19(21)26)11-20(27)24-14-16-6-8-23-9-7-16/h6-9H,5,10-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDGAIIGRSOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=C1CC(CC2=O)(C)C)CC(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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